3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide
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Overview
Description
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its benzamide groups and pyrimidine ring, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methyl-3-nitrobenzoic acid with appropriate amines and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol and the application of heat or catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a probe for studying biological processes and interactions.
Medicine: Research has indicated its potential as an anti-cancer agent, particularly in the treatment of leukemia and gastric cancer
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting the activity of these enzymes, the compound can disrupt signaling pathways that are crucial for the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
4-(chloromethyl)-N-(4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide:
Uniqueness
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide stands out due to its specific combination of benzamide and pyrimidine groups, which confer unique chemical and biological properties. Its ability to inhibit tyrosine kinases and its potential as an anti-cancer agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H22N4O2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H22N4O2/c1-17-11-12-21(16-23(17)30-25(31)19-7-4-3-5-8-19)26(32)29-22-10-6-9-20(15-22)24-27-14-13-18(2)28-24/h3-16H,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
QYFFFVGSMQVBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CC(=N3)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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